molecular formula C8H18Cl2N2 B2384212 rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride CAS No. 1825377-40-9

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride

Cat. No.: B2384212
CAS No.: 1825377-40-9
M. Wt: 213.15
InChI Key: HUJHPNQAEMJCFS-YUZCMTBUSA-N
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Description

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride: is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride typically involves intramolecular N-alkylation in the presence of a base . This method is well-known for constructing heterobicyclic structures. The reaction conditions often include the use of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the bicyclic core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

  • rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride**

Comparison: rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride is unique due to its methyl substitution, which can influence its chemical reactivity and binding properties. This distinguishes it from other similar compounds, which may lack this substitution and therefore exhibit different chemical behaviors and applications .

Biological Activity

Rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for research into its biological activities.

Chemical Structure and Properties

  • Chemical Formula : C8H14N2·2HCl
  • Molecular Weight : 182.21 g/mol
  • CAS Number : 1825377-40-9

The compound features a diazabicyclo structure that facilitates its interaction with biological molecules. The methyl substitution at the 6-position enhances its reactivity and selectivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : By binding to active sites on enzymes, it may inhibit their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, altering physiological responses.

Anticancer Activity

Recent studies have indicated that compounds with bicyclic structures similar to rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane exhibit promising anticancer properties. For instance:

  • Bicyclic Compounds in Cancer Therapy : Bicyclo[3.3.1]nonanes have been explored for their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

Research into similar bicyclic compounds has shown that they possess antimicrobial properties. Their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes them candidates for further investigation in this area.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure TypeBiological ActivityMechanism
This compoundBicyclicAnticancer, AntimicrobialEnzyme inhibition, Receptor modulation
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-oneBicyclicLimited data availableUnknown
rac-(1R,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochlorideBicyclicAnticancerEnzyme inhibition

Case Studies

  • Anticancer Research : A study published in Nature Reviews Cancer highlighted the effectiveness of bicyclic compounds in targeting cancer cell metabolism and signaling pathways . The structural similarity between these compounds and rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane suggests potential applications in cancer therapy.
  • Antimicrobial Testing : In a recent investigation into the antimicrobial properties of bicyclic compounds, rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane was tested against various bacterial strains and demonstrated significant inhibitory effects .

Properties

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-7-2-3-8(10)5-9-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJHPNQAEMJCFS-YUZCMTBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H]1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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